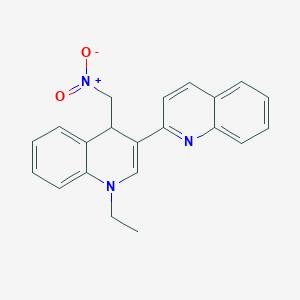
1'-ethyl-4'-(nitromethyl)-4'H-2,3'-biquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is an organic compound that belongs to the class of biquinolines Biquinolines are known for their unique structural features, which include two quinoline units linked together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the quinoline ring undergoes nitration followed by alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3), alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism by which 1’-ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoline rings can intercalate with DNA or interact with proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-nitrobenzene: Similar in structure but lacks the biquinoline framework.
1-Methyl-4-nitrobenzene: Another related compound with a single benzene ring instead of the biquinoline structure
Uniqueness
1’-Ethyl-4’-(nitromethyl)-4’H-2,3’-biquinoline is unique due to its biquinoline structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-ethyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C21H19N3O2/c1-2-23-13-18(20-12-11-15-7-3-5-9-19(15)22-20)17(14-24(25)26)16-8-4-6-10-21(16)23/h3-13,17H,2,14H2,1H3 |
Clé InChI |
XTDVPHJOOUEMFX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(C2=CC=CC=C21)C[N+](=O)[O-])C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)
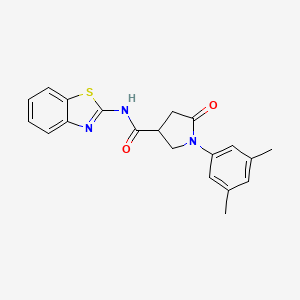
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

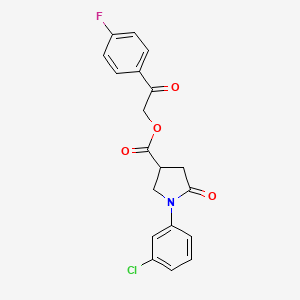
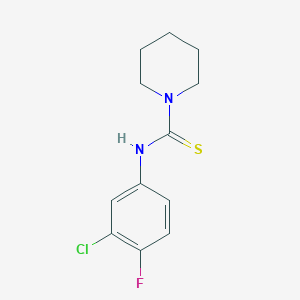
![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
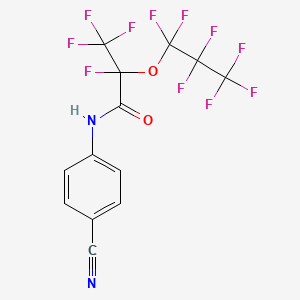
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
